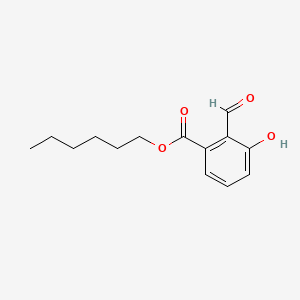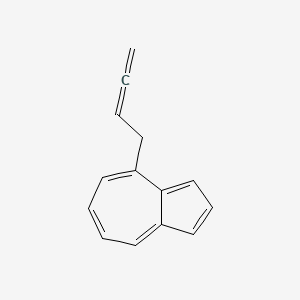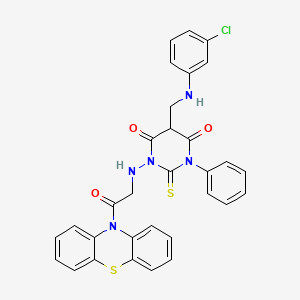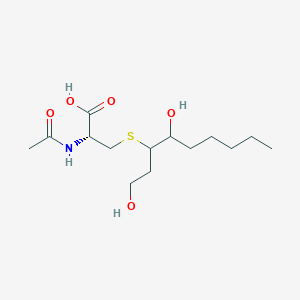![molecular formula C16H14N4O B14281519 5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine CAS No. 134249-27-7](/img/structure/B14281519.png)
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine is an organic compound that belongs to the class of azo compounds. It features a quinoline core substituted with an amino group at the 8th position and an azo linkage to a 4-methoxyphenyl group. This compound is known for its vibrant color and is often used in dye chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methoxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with quinolin-8-amine in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo linkage.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The amino group on the quinoline ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Cleaved products of the azo linkage.
Reduction: 4-methoxyaniline and quinolin-8-amine.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine has several applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its vibrant color changes under different pH conditions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of colored polymers and materials.
Mecanismo De Acción
The mechanism of action of 5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine involves its ability to absorb light and undergo photochemical reactions. The azo linkage can be cleaved upon exposure to light, leading to the formation of reactive intermediates that can interact with biological molecules. This property is particularly useful in photodynamic therapy, where the compound can generate reactive oxygen species to target cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-[(E)-(4-Methylphenyl)diazenyl]aniline: Similar structure with a methyl group instead of a methoxy group.
5-[(E)-(4-Chlorophenyl)diazenyl]-4,6-dimethyl-2-pyrimidinamine: Contains a pyrimidine ring and a chloro-substituted phenyl group.
Uniqueness
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine is unique due to its specific substitution pattern and the presence of both quinoline and azo functionalities. This combination imparts distinct photochemical properties and makes it suitable for specialized applications in dye chemistry and photodynamic therapy .
Propiedades
Número CAS |
134249-27-7 |
|---|---|
Fórmula molecular |
C16H14N4O |
Peso molecular |
278.31 g/mol |
Nombre IUPAC |
5-[(4-methoxyphenyl)diazenyl]quinolin-8-amine |
InChI |
InChI=1S/C16H14N4O/c1-21-12-6-4-11(5-7-12)19-20-15-9-8-14(17)16-13(15)3-2-10-18-16/h2-10H,17H2,1H3 |
Clave InChI |
PDWFIBHMIFPWIG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)




![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)

![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
![tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14281513.png)


